molecular formula C7H14ClNO2S B2958604 2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride CAS No. 2287259-45-2

2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride

Cat. No.: B2958604
CAS No.: 2287259-45-2
M. Wt: 211.7
InChI Key: AHZJTGJFXWAMBP-UHFFFAOYSA-N
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Description

2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C7H13NO2S·HCl It is a derivative of propanoic acid, featuring an amino group and a thiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride typically involves the reaction of thiolane derivatives with amino acids under specific conditions. One common method involves the use of zinc dust and formic acid to facilitate the reaction, followed by recrystallization using a mixture of ethanol and water .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiolan ring or the amino group.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino acid derivatives.

Scientific Research Applications

2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group and thiolan ring allow it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can affect biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid;hydrochloride
  • 2-Amino-3-(tetrahydrothiophen-3-yl)propanoic acid;hydrochloride

Uniqueness

2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride is unique due to its specific structural features, such as the thiolan ring and the amino group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-amino-3-(thiolan-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h5-6H,1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZJTGJFXWAMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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